

A Technical Guide to the Commercial Sources and Purity of Valsartan-d8

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Valsartan-d8**

Cat. No.: **B1435617**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources and purity assessment of **Valsartan-d8**, a deuterated internal standard crucial for the accurate quantification of the angiotensin II receptor antagonist, Valsartan, in various analytical applications. This document is intended for researchers, scientists, and professionals involved in drug development and quality control who require a thorough understanding of the procurement and analytical characterization of this stable isotope-labeled standard.

Introduction to Valsartan-d8

Valsartan-d8 is a synthetic, non-radioactive, isotopically labeled form of Valsartan where eight hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule that is chemically identical to Valsartan but has a higher molecular weight. This property makes **Valsartan-d8** an ideal internal standard for quantitative analysis by mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS).^[1] ^[2] The co-elution of the analyte and its deuterated internal standard allows for the correction of variations in sample preparation, injection volume, and matrix effects, thereby ensuring the accuracy and precision of the analytical results.

Commercial Sources of Valsartan-d8

A number of reputable suppliers provide **Valsartan-d8** for research and pharmaceutical development purposes. The table below summarizes key information from several commercial

sources. It is important to note that while typical purities are listed, it is imperative to obtain a lot-specific Certificate of Analysis (CoA) from the supplier for detailed purity information and analytical methods used for characterization.

Supplier	Product/Catalog Number	CAS Number	Molecular Formula	Reported Purity	Analytical Method (if specified)
LGC Standards	(S)-(-)-Valsartan-d8 (valine-d8)	1089736-72-0	C ₂₄ H ₂₁ D ₈ N ₅ O ₃	Not specified on website, requires account	Not specified
Acanthus Research	VAL-09-002	1089736-72-0	C ₂₄ H ₂₁ D ₈ N ₅ O ₃	Not specified on website	Not specified
Sussex Research Laboratories Inc.	SI220010	1089736-72-0	C ₂₄ H ₂₁ D ₈ N ₅ O ₃	>95%	HPLC
MedchemExpress	HY-15556S	1089736-72-0	C ₂₄ H ₂₁ D ₈ N ₅ O ₃	99.76% (example from a specific batch)	Not specified
Chiron	Not specified	Not specified	Not specified	High purity reference standards	Not specified

Purity Analysis of Valsartan-d8

The purity of **Valsartan-d8** is a critical parameter that directly impacts its suitability as an internal standard. The presence of impurities, particularly unlabeled Valsartan or other related compounds, can lead to inaccurate quantification. The most common techniques for assessing the purity of Valsartan and its deuterated analogs are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[\[3\]](#)[\[4\]](#)

Experimental Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is a general method adapted from various validated HPLC methods for Valsartan analysis and is suitable for assessing the chemical purity of **Valsartan-d8**.[\[5\]](#)[\[6\]](#)[\[7\]](#)

1. Instrumentation:

- High-Performance Liquid Chromatograph with a UV detector.
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).

2. Reagents and Solutions:

- Mobile Phase: Prepare a filtered and degassed mixture of a suitable buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a ratio of approximately 40:60 (v/v). The exact ratio may need optimization.
- Diluent: Mobile phase is recommended as the diluent.
- Standard Solution Preparation: Accurately weigh and dissolve a known amount of **Valsartan-d8** reference standard in the diluent to obtain a concentration of approximately 0.1 mg/mL.
- Sample Solution Preparation: Accurately weigh and dissolve the **Valsartan-d8** sample in the diluent to obtain a concentration of approximately 0.1 mg/mL.

3. Chromatographic Conditions:

- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μ L.
- Column Temperature: 30 °C.
- Detection Wavelength: 250 nm.

4. Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the diluent (blank) to ensure no interfering peaks are present.
- Inject the standard solution in replicate (e.g., n=5) to check for system suitability parameters such as retention time, peak area repeatability (RSD \leq 2.0%), and theoretical plates.
- Inject the sample solution.
- Record the chromatograms and integrate the peak areas.

5. Data Analysis:

- Calculate the purity of the **Valsartan-d8** sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram (area normalization method).
- Purity (%) = (Area of **Valsartan-d8** peak / Total area of all peaks) \times 100.
- Identify and quantify any impurities by comparing their retention times and response factors (if known) to those of known impurity standards.

Experimental Protocol 2: Isotopic Purity and Impurity Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general LC-MS method for determining the isotopic purity of **Valsartan-d8** and for identifying and quantifying any impurities, including unlabeled Valsartan.[\[1\]](#)[\[8\]](#)[\[9\]](#)

1. Instrumentation:

- Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Time-of-Flight).
- C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 μ m particle size).

2. Reagents and Solutions:

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Diluent: 50:50 mixture of Mobile Phase A and Mobile Phase B.
- Sample Solution Preparation: Accurately weigh and dissolve the **Valsartan-d8** sample in the diluent to a concentration of approximately 1 µg/mL.

3. Chromatographic Conditions:

- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40 °C.
- Gradient Elution:
 - 0-1 min: 20% B
 - 1-5 min: 20% to 90% B
 - 5-6 min: 90% B
 - 6-6.1 min: 90% to 20% B
 - 6.1-8 min: 20% B

4. Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
- Scan Mode: Full scan for impurity profiling and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for isotopic purity assessment.
- Monitored m/z values (for positive mode):
 - Valsartan: $[M+H]^+ \approx 436.2$
 - **Valsartan-d8**: $[M+H]^+ \approx 444.3$

- Optimize other MS parameters such as capillary voltage, cone voltage, and gas flows for maximum sensitivity.

5. Procedure:

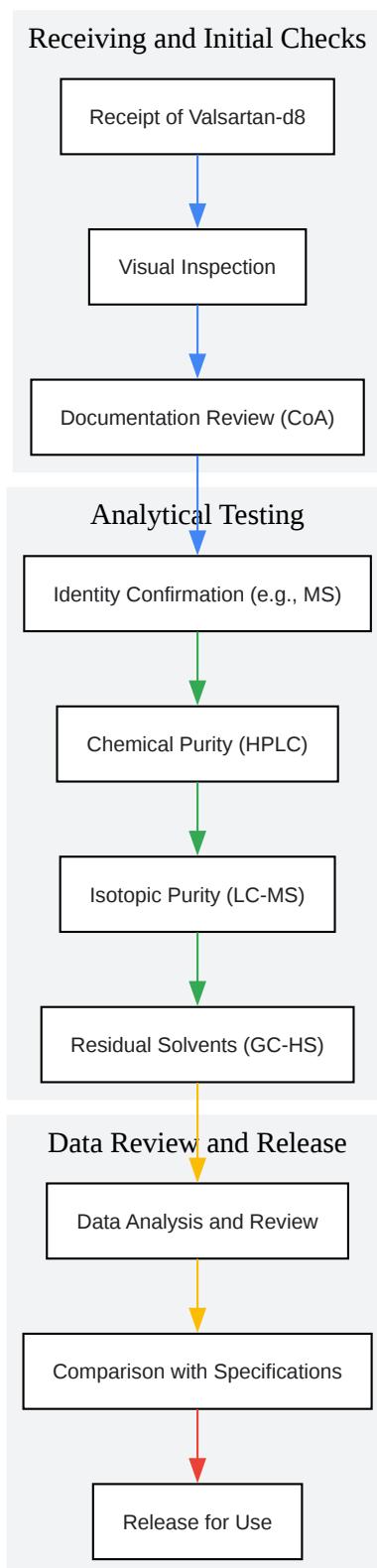
- Equilibrate the LC-MS system with the initial mobile phase conditions.
- Inject the diluent (blank).
- Inject the sample solution.
- Acquire data in both full scan and SIM/MRM modes.

6. Data Analysis:

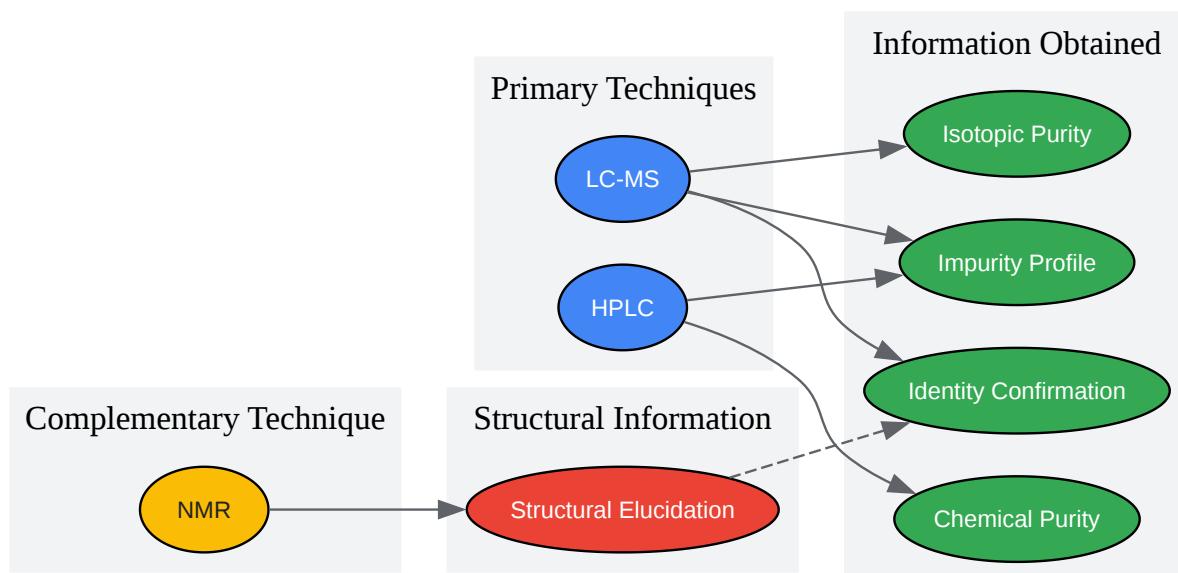
- Isotopic Purity: In the SIM or MRM chromatogram, determine the peak areas for both **Valsartan-d8** and unlabeled Valsartan. Calculate the isotopic purity as:
 - Isotopic Purity (%) = $[Area(\text{Valsartan-d8}) / (Area(\text{Valsartan-d8}) + Area(\text{Valsartan}))] \times 100$.
- Impurity Profiling: Analyze the full scan data to identify any other potential impurities. The mass-to-charge ratio of these impurities can provide clues to their identity, which can be further confirmed by fragmentation analysis (MS/MS).

Visualizations

The following diagrams illustrate key workflows and relationships in the analysis of **Valsartan-d8**.

[Click to download full resolution via product page](#)

Caption: Quality Control Workflow for **Valsartan-d8**.

[Click to download full resolution via product page](#)

Caption: Relationship of Analytical Techniques for **Valsartan-d8**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Application of an LC-MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of an LC-MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. japsonline.com [japsonline.com]

- 6. sphinxsai.com [sphinxsai.com]
- 7. derpharmacemica.com [derpharmacemica.com]
- 8. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [A Technical Guide to the Commercial Sources and Purity of Valsartan-d8]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1435617#commercial-sources-and-purity-of-valsartan-d8>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com